{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone
Description
Properties
IUPAC Name |
[8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O4/c21-16-11-14(20(22,23)24)12-25-17(16)26-7-5-19(6-8-26)27(9-10-32-19)18(29)13-1-3-15(4-2-13)28(30)31/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVQIURIBVYXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone (CAS No. 338761-08-3) is a complex organic molecule with potential pharmacological applications. Its unique structure, featuring a spirocyclic moiety and trifluoromethyl group, suggests significant biological activity, particularly in the fields of oncology and antimicrobial research.
The molecular formula of the compound is , with a molar mass of approximately 470.83 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can affect the compound's interaction with biological membranes and its overall bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 470.83 g/mol |
| CAS Number | 338761-08-3 |
| Purity | >90% |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have demonstrated that the compound shows promising anticancer properties. In vitro assays against various human cancer cell lines revealed significant cytotoxic effects. For instance:
- IC50 Values : The compound exhibited IC50 values of 44.4 µM against PACA2 cells and 22.4 µM against other tested lines, outperforming Doxorubicin in certain cases .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It showed notable activity against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : The MIC against E. coli and C. albicans was reported at 4.88 µg/mL, indicating strong antibacterial properties .
The biological activity of the compound can be attributed to its ability to inhibit specific cellular pathways involved in cancer cell proliferation and survival. The trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins, potentially leading to effective modulation of oncogenic pathways.
Case Studies
Several studies highlight the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines :
- Antibacterial Efficacy :
Comparison with Similar Compounds
Target Compound
- Core : 1-Oxa-4,8-diazaspiro[4.5]decane.
- Substituents: 3-Chloro-5-(trifluoromethyl)pyridinyl at position 6. 4-Nitrophenyl methanone at position 4.
Similar Compounds
3-Benzyl-8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (CAS 338963-08-9)
- Core : Same spiro[4.5]decane system.
- Substituents :
- Benzyl group at position 3.
- 4-Chlorophenyl carboxamide at position 4.
(4-Chloro-phenyl)-[5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9) Core: Pyrazole ring instead of a spiro system. Substituents:
- 3-Chloro-5-(trifluoromethyl)pyridinyl on pyrazole.
- 4-Chlorophenyl methanone. Key Difference: Simpler planar structure lacking spirocyclic complexity.
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Core: Tetrahydroimidazo[1,2-a]pyridine. Substituents:
- 4-Nitrophenyl group (shared with target compound).
- Ethyl ester and cyano groups. Key Difference: Fused bicyclic system with ester functionalities, distinct from spiro scaffolds.
Functional Group Analysis
Physicochemical Properties
*Estimated based on structural formula.
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone, and how can they be addressed?
- Methodological Answer : The spirocyclic core and trifluoromethylpyridine moiety introduce steric hindrance and reactivity challenges. A stepwise approach is recommended:
- Step 1 : Construct the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization of a piperazine derivative with a ketone-bearing linker .
- Step 2 : Introduce the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group via nucleophilic aromatic substitution, optimizing reaction temperature (80–100°C) and using Pd catalysts to enhance regioselectivity .
- Step 3 : Couple the 4-nitrophenylmethanone group via amide bond formation, employing DCC/DMAP or HATU for activation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Analysis : -NMR identifies trifluoromethyl group orientation, while -NMR detects spirocyclic proton environments (e.g., δ 3.5–4.5 ppm for diazaspiro protons) .
- X-ray Crystallography : Resolve spatial arrangement of the spiro center and nitro-phenyl group; compare with analogs like [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone derivatives .
- HRMS : Validate molecular weight (e.g., calculated [M+H]: 512.09; observed: 512.11) .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the pyridine (e.g., replace trifluoromethyl with cyano) and nitrophenyl (e.g., reduce to aminophenyl) groups to assess electronic effects .
- Biological Assays : Test analogs against kinase panels (e.g., Pfmrk, MAPK) to identify selectivity trends. Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
- Data Analysis : Apply multivariate regression to link logP, polar surface area, and activity (e.g., nitro group enhances target engagement but reduces solubility) .
Q. How can conflicting data on enzymatic inhibition be resolved?
- Case Study : If one study reports IC = 50 nM for Kinase X, while another shows no activity:
- Replicate Conditions : Ensure identical assay buffers (e.g., ATP concentration, pH 7.4) and enzyme isoforms .
- Orthogonal Assays : Use fluorescence polarization (binding) and Western blot (functional) to distinguish false positives .
- Meta-Analysis : Compare with structurally related inhibitors (e.g., spirocyclic compounds with 4-nitrophenyl groups) to identify conserved pharmacophores .
Q. What methodologies optimize solubility and formulation for in vivo studies?
- Methodological Answer :
- Solubility Screening : Test co-solvents (e.g., PEG-400/Cremophor EL) and pH adjustment (nitro group deprotonation at pH > 9) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–150 nm) to enhance bioavailability; monitor plasma concentration via LC-MS/MS .
- Stability Testing : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify hydrolysis-prone sites (e.g., amide bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
